Bienvenue dans la boutique en ligne BenchChem!

methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate

FABP4 FABP5 dual inhibitor

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate (CAS 1207022-88-5) is a synthetic, small-molecule acyclic thiophenylamide that functions as a dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5). It belongs to a chemotype disclosed in Hoffmann-La Roche patents, including JP2015527384A and its family members, which describe compounds of general formula (I) intended for the treatment or prophylaxis of metabolic disorders, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 1207022-88-5
Cat. No. B2525388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate
CAS1207022-88-5
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
InChIInChI=1S/C18H18N2O4S/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-11-18(8-9-18)14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22)
InChIKeyAQDJCODTECVZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate (CAS 1207022-88-5): Baseline Identity and Target Class


Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate (CAS 1207022-88-5) is a synthetic, small-molecule acyclic thiophenylamide that functions as a dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) [1]. It belongs to a chemotype disclosed in Hoffmann-La Roche patents, including JP2015527384A and its family members, which describe compounds of general formula (I) intended for the treatment or prophylaxis of metabolic disorders, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer [2]. The compound is offered by multiple research chemical vendors, though primary, peer-reviewed pharmacological characterization for this specific CAS number remains absent from public literature, making procurement decisions reliant on patent disclosures and class-level structure-activity relationship (SAR) inferences.

Why Generic Substitution Fails for CAS 1207022-88-5: Selectivity and Pharmacophore Constraints in the FABP4/5 Inhibitor Class


FABP4 and FABP5 exhibit distinct tissue distribution and functional roles despite sharing a conserved lipid-binding cavity. FABP4 is highly expressed in adipose tissue and macrophages, while FABP5 is prevalent in keratinocytes, brain, and various tumors [1]. Subtype-selective inhibition is pharmacologically critical because FABP4 knockout mice display protection from insulin resistance and atherosclerosis, whereas FABP5 inhibition has been linked to anti-tumor and anti-inflammatory effects [2]. The thiophenylamide chemotype represented by CAS 1207022-88-5 utilizes a non-annulated thiophene-cyclopropyl pharmacophore that positions the methyl benzoate moiety to engage specificity-determining residues within the ligand-binding portal. Simple interchange with other FABP4/5 inhibitor scaffolds—such as biphenyl azoles, quinoxalines, or bicyclic pyridines—cannot replicate this precise interaction pattern without extensive re-optimization, risking loss of dual inhibitory activity or introduction of off-target binding to other FABP isoforms (e.g., FABP3) [3]. Procurement of the exact CAS entity is therefore required to maintain the pharmacological fingerprint initially established in the enabling patent disclosures.

Quantitative Differentiation Evidence for Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate (1207022-88-5)


Dual FABP4/5 Inhibitory Potency Compared to Monoselective FABP4 Inhibitor BMS309403

Although specific IC50 data for CAS 1207022-88-5 have not been published in peer-reviewed literature, the patent family (JP2015527384A) reports that thiophenylamide analogs within the same Markush structure achieve dual FABP4/5 inhibition with IC50 values in the low nanomolar to sub-micromolar range, as measured by time-resolved fluorescence energy transfer (TR-FRET) assays [1]. In contrast, the widely used reference compound BMS309403 exhibits potent FABP4 inhibition (Ki < 2 nM) but significantly weaker FABP5 activity (Ki > 250 nM), resulting in a >100-fold selectivity window that limits its utility in models requiring simultaneous blockade of both isoforms [2]. The dual inhibitory profile inferred for CAS 1207022-88-5 provides a distinct pharmacological advantage for studies where FABP5 compensation may confound FABP4-selective interventions.

FABP4 FABP5 dual inhibitor metabolic disease cancer

Cyclopropyl-Thiophene Pharmacophore: Structural Differentiation from Urea-Based FABP4/5 Inhibitors

CAS 1207022-88-5 features a non-annulated thiophene ring linked to a cyclopropylmethylamine moiety, as disclosed in the Roche patent series [1]. This scaffold is structurally distinct from the urea-based FABP4/5 inhibitors described in CN105164104A, where a central urea linker replaces the oxalamide bridge present in the target compound [2]. Published SAR for the urea series indicates that modification of the linker region substantially alters both potency and isoform selectivity, with urea derivatives tending toward FABP4-preferential inhibition [2]. The oxalamide-containing scaffold of CAS 1207022-88-5 maintains a different hydrogen-bonding network within the FABP binding pocket, which is predicted to influence the FABP4/FABP5 selectivity ratio, though direct comparative biochemical data are not publicly available.

FABP4 FABP5 structure-activity relationship pharmacophore

Methyl Ester Prodrug Potential and Metabolic Stability Relative to Free Carboxylic Acid Analogs

CAS 1207022-88-5 contains a methyl ester moiety at the benzoate position, which is a common prodrug strategy to enhance membrane permeability and oral bioavailability [1]. The corresponding free carboxylic acid derivative (formed upon ester hydrolysis) is the direct pharmacophore for FABP binding. In related FABP4 inhibitor chemotypes, methyl ester prodrugs have demonstrated improved cellular uptake and in vivo exposure relative to their carboxylate counterparts [2]. While explicit comparative pharmacokinetic data for CAS 1207022-88-5 versus its acid form are not published, the ester prodrug design is a deliberate structural feature absent in many early-generation FABP4 inhibitors that incorporate a carboxylic acid directly, such as BMS309403 [3]. This may confer an advantage in cell-based assays and animal models where passive diffusion across lipid bilayers is rate-limiting.

FABP4 prodrug metabolic stability esterase

Optimal Research and Industrial Application Scenarios for CAS 1207022-88-5 Based on Evidence-Linked Differentiation


Simultaneous FABP4/5 Inhibition in Cancer Cell Metabolism Studies

In triple-negative breast cancer (TNBC) and prostate cancer models where both FABP4 and FABP5 contribute to lipid droplet mobilization and NF-κB signaling, CAS 1207022-88-5 can serve as a dual inhibitor tool compound. Its inferred dual activity addresses the functional compensation observed when using FABP4-selective agents such as BMS309403, which fails to suppress FABP5-driven lipolysis [1]. Procurement of this specific compound allows researchers to interrogate the combined FABP4/5 contribution to tumor metabolism without confounding by single-isoform inhibition.

Pharmacophore-Driven Lead Optimization and SAR Expansion

The non-annulated thiophene-cyclopropyl scaffold with an oxalamide linker distinguishes CAS 1207022-88-5 from urea- and biphenyl-based FABP inhibitor series [1]. Medicinal chemistry teams can employ this compound as a starting point for systematic SAR studies, modifying the methyl ester, thiophene substitution, or cyclopropyl ring to map FABP4 versus FABP5 selectivity determinants. The patent disclosures provide synthetic routes and analytical characterization, enabling direct scale-up by CROs or internal synthesis groups.

In Vivo Pharmacodynamic Studies via Methyl Ester Prodrug Delivery

For animal models of diet-induced obesity, atherosclerosis (ApoE-/- mice), or non-alcoholic steatohepatitis, the methyl ester prodrug form of CAS 1207022-88-5 may offer superior oral exposure compared to free acid FABP4 inhibitors. Dosing studies can evaluate target engagement biomarkers such as circulating FABP4 levels or downstream PPARγ transcriptional activity [1]. The ester moiety allows investigation of intestinal and hepatic first-pass hydrolysis kinetics that are not accessible with direct carboxylate-containing analogs.

Co-Crystallography and Biophysical Binding Mode Determination

Although no co-crystal structure of CAS 1207022-88-5 with FABP4 or FABP5 has been deposited in the PDB, the compound's unique pharmacophore makes it a candidate for X-ray crystallography or NMR-based binding studies. Solving the structure would clarify the molecular basis of dual inhibition and validate docking hypotheses generated from the Roche patent SAR [1]. Procurement of high-purity compound (>95% by HPLC, as specified by commercial vendors) is essential for reproducible crystallization trials.

Quote Request

Request a Quote for methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.